Isodorsmanin A

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

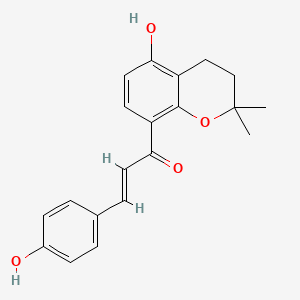

(E)-1-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-20(2)12-11-16-18(23)10-8-15(19(16)24-20)17(22)9-5-13-3-6-14(21)7-4-13/h3-10,21,23H,11-12H2,1-2H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDVPKQZRCGYNR-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C=CC(=C2O1)C(=O)C=CC3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC2=C(C=CC(=C2O1)C(=O)/C=C/C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isodorsmanin A: A Technical Guide to its Discovery, Natural Source, and Anti-inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodorsmanin A, a chalcone metabolite, has emerged as a compound of significant interest within the scientific community due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, detailing its natural source, and, where publicly available, its discovery. A significant focus is placed on its biological activity, particularly its mechanism of action in modulating inflammatory responses at the cellular level. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways involved, aiming to equip researchers and drug development professionals with a thorough understanding of this promising natural product.

Discovery and Natural Source

Chemical Structure:

This compound is a chalcone with the molecular formula C₂₀H₂₀O₄ and a molecular weight of 324.37 g/mol .

Isolation and Structure Elucidation: A Methodological Overview

While the specific, original spectroscopic data for the structure elucidation of this compound is not publicly available, this section outlines a standard and plausible methodology for its isolation and characterization from its natural source, based on established protocols for similar compounds from Psoralea corylifolia.

Extraction and Isolation Protocol

A likely protocol for the isolation of this compound from the dried seeds of Psoralea corylifolia would involve the following steps:

-

Grinding and Extraction: The dried seeds are first ground into a fine powder to increase the surface area for solvent extraction. The powder is then typically subjected to solvent extraction, often using methanol or ethanol, at room temperature or with gentle heating to facilitate the release of secondary metabolites.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure. This concentrated extract is then subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility. Chalcones like this compound are expected to partition into the ethyl acetate fraction.

-

Chromatographic Purification: The ethyl acetate fraction, enriched with chalcones, is further purified using a combination of chromatographic techniques. This multi-step process may include:

-

Column Chromatography: Initial separation on a silica gel column using a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate fractions based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the this compound-containing fractions is achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase to yield the pure compound.

-

Structure Elucidation Protocol

The chemical structure of the isolated pure compound would then be determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be used to determine the molecular weight of the compound by identifying the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: To identify the number and types of carbon atoms (e.g., methyl, methylene, aromatic, carbonyl).

-

2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule by correlating protons with protons (COSY), protons with directly attached carbons (HSQC), and protons with carbons over two or three bonds (HMBC).

-

Biological Activity: Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in in-vitro studies, primarily investigated in lipopolysaccharide (LPS)-stimulated macrophage models.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound on the production of key inflammatory mediators and cytokines in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Inflammatory Mediators by this compound

| Concentration (µM) | % Inhibition of Nitric Oxide (NO) | % Inhibition of Prostaglandin E₂ (PGE₂) |

| 1.56 | Not Significant | Not Significant |

| 3.13 | Not Significant | Not Significant |

| 6.25 | Significant Inhibition | Significant Inhibition |

| 12.5 | 80.4% | 36.5% |

Table 2: Inhibition of Pro-inflammatory Cytokines by this compound

| Concentration (µM) | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β |

| 3.13 | Not Significant | Not Significant | Not Significant |

| 6.25 | Not Significant | Significant Inhibition | Significant Inhibition |

| 12.5 | 18.6% | 45.1% | 73.7% |

Data is derived from studies on LPS-stimulated RAW 264.7 macrophages.

Mechanism of Action: Inhibition of JNK and NF-κB Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. Specifically, it has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. Furthermore, this compound prevents the degradation of the inhibitor of kappa B alpha (IκB-α), which in turn blocks the activation and nuclear translocation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor.[2] This dual inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-inflammatory activity of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response.

Measurement of Nitric Oxide (NO) Production

-

RAW 264.7 cells are seeded in a 96-well plate and treated as described in section 4.1.

-

After the incubation period, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system.

-

The absorbance is measured at 540 nm using a microplate reader, and the nitrite concentration is calculated from a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

-

RAW 264.7 cells are cultured and treated in a similar manner to the NO assay.

-

The cell culture supernatant is collected after the treatment period.

-

The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

The absorbance is read at the appropriate wavelength, and cytokine concentrations are determined from their respective standard curves.

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-JNK, total JNK, IκB-α, and a loading control like β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the JNK and NF-κB signaling pathways.

Experimental Workflow Diagram

Caption: General workflow for isolation and anti-inflammatory evaluation.

Conclusion

This compound, a chalcone derived from Psoralea corylifolia, exhibits promising anti-inflammatory properties through the targeted inhibition of the JNK and NF-κB signaling pathways. The quantitative data and mechanistic insights presented in this guide underscore its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further research, including in-vivo efficacy and safety studies, is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate this compound and other related natural products.

References

The Potential of Psoralea corylifolia as a Natural Source of the Anti-Inflammatory Agent Isodorsmanin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralea corylifolia L., commonly known as Babchi, is a plant with a long history of use in traditional medicine, particularly in Ayurveda and Chinese medicine.[1] Its seeds are a rich reservoir of various bioactive phytochemicals, including coumarins, flavonoids, and meroterpenes.[1] Among these, the chalcone Isodorsmanin A has emerged as a compound of significant interest due to its potent anti-inflammatory properties. This technical guide provides an in-depth overview of Psoralea corylifolia as a source of this compound, focusing on its extraction, isolation, and mechanism of action, with the aim of supporting further research and development in the pharmaceutical and nutraceutical industries.

Quantitative Analysis of this compound's Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects by modulating key signaling pathways.[2][3] Its activity has been quantified in vitro, demonstrating a dose-dependent inhibition of various pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cells.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Cytokine Production [2][4]

| Concentration of this compound (µM) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) | Inhibition of IL-1β Production (%) |

| 3.13 | - | Significant Inhibition | Significant Inhibition |

| 6.25 | - | Significant Inhibition | Significant Inhibition |

| 12.5 | 18.6 | 45.1 | 73.7 |

Table 2: Effect of this compound on the Expression of Key Inflammatory Enzymes [4]

| Treatment | Relative mRNA Expression of iNOS | Relative mRNA Expression of COX-2 |

| Control | Baseline | Baseline |

| LPS (100 ng/mL) | Significantly Increased | Significantly Increased |

| This compound (6.25 µM) + LPS | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS |

| This compound (12.5 µM) + LPS | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS |

Experimental Protocols

Proposed Method for Extraction and Isolation of this compound

While specific protocols for this compound are not extensively detailed in the literature, a scientifically sound methodology can be proposed based on established techniques for isolating chalcones and other phenolic compounds from Psoralea corylifolia.[5][6][7][8][9]

1. Preparation of Plant Material:

-

Obtain dried seeds of Psoralea corylifolia.

-

Grind the seeds into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

Perform Soxhlet extraction or maceration of the powdered seeds with a suitable solvent. Given that chalcones are often extracted with solvents of intermediate polarity, 70-90% ethanol or methanol are recommended.[10]

-

For maceration, soak the powdered seeds in the chosen solvent (e.g., 1:10 w/v) for 24-48 hours with occasional agitation.

-

For Soxhlet extraction, continuously extract the powder for 6-8 hours.

-

After extraction, filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Chalcones are expected to be enriched in the ethyl acetate fraction.

4. Isolation and Purification:

-

Subject the ethyl acetate fraction to column chromatography over silica gel.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

-

Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to yield the pure compound.

In Vitro Anti-Inflammatory Activity Assay

This protocol is based on the methodology described by Chung et al. (2023).[2]

1. Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

2. Treatment:

-

Seed the cells in appropriate culture plates.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 3.13, 6.25, and 12.5 µM) for 3 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for a specified duration (e.g., 21-24 hours) to induce an inflammatory response.

3. Quantification of Inflammatory Mediators:

-

Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[11]

-

Nitric Oxide (NO) Measurement (Griess Assay): Measure the accumulation of nitrite in the culture supernatant as an indicator of NO production using the Griess reagent.

-

Gene Expression Analysis (RT-qPCR): Isolate total RNA from the cells and perform reverse transcription followed by quantitative PCR (qPCR) to determine the relative mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

4. Western Blot Analysis for Signaling Pathway Proteins:

-

Lyse the treated cells and extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of JNK and components of the NF-κB pathway (e.g., p65, IκB-α).

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects primarily by inhibiting the c-Jun N-terminal kinase (JNK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[2][3]

Inhibition of the JNK Signaling Pathway

Upon stimulation by LPS, the JNK pathway is activated through a phosphorylation cascade. This compound has been shown to inhibit the phosphorylation of JNK, thereby attenuating the downstream inflammatory response.[2][12]

Caption: Inhibition of the JNK signaling pathway by this compound.

Inhibition of the NF-κB Signaling Pathway

This compound also interferes with the NF-κB signaling cascade. It prevents the degradation of the inhibitor of kappa B alpha (IκB-α), which in turn blocks the translocation of the p65 subunit of NF-κB into the nucleus. This sequestration of NF-κB in the cytoplasm prevents the transcription of pro-inflammatory genes.[2][3][13]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and Characterization of Two Chalcone Derivatives with Anti-Hepatitis B Virus Activity from the Endemic Socotraen Dracaena cinnabari (Dragon’s Blood Tree) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phcog.com [phcog.com]

- 9. Constituents of Psoralea corylifolia Fruits and Their Effects on Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Psoralea corylifolia L. and its active component isobavachalcone demonstrate antibacterial activity against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Enhancement of NF-κB activity by resveratrol in cytokine-exposed mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isodorsmanin A: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodorsmanin A is a natural chalcone compound found in the dried seeds of Psoralea corylifolia L.[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, and its significant anti-inflammatory activity. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is classified as a chalcone, a type of flavonoid characterized by an open C3 bridge between two aromatic rings. Its chemical and physical properties are summarized below.

General Properties

| Property | Value | Source |

| Chemical Name | (2E)-1-(5-hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-8-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | [3] |

| CAS Number | 118266-99-2 | [3] |

| Molecular Formula | C20H20O4 | [3] |

| Molecular Weight | 324.37 g/mol | [3] |

| Appearance | Yellow powder | |

| Melting Point | 239-240 °C | [3] |

Solubility

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound are not widely published. The following sections provide an overview of the expected spectral characteristics based on its chemical structure.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the two phenyl rings, the vinyl protons of the α,β-unsaturated ketone, and the protons of the dimethylchromene ring system. The ¹³C NMR spectrum would display signals for the carbonyl carbon, the olefinic carbons, the aromatic carbons, and the carbons of the dimethylchromene moiety.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would likely exhibit characteristic absorption bands for the hydroxyl (-OH) group (broad peak around 3200-3600 cm⁻¹), the α,β-unsaturated ketone (C=O) stretch (around 1650-1680 cm⁻¹), C=C stretching of the aromatic rings and the vinyl group (in the 1450-1600 cm⁻¹ region), and C-O stretching vibrations.

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of the chalcone and chromene structures, likely involving cleavages of the propenone chain and fragmentation of the chromene ring.

Biological Activity: Anti-inflammatory Effects

Recent studies have highlighted the potent anti-inflammatory properties of this compound. Research by Chung YC, et al. (2023) demonstrated that this compound suppresses the production of key inflammatory mediators and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2]

Inhibition of Inflammatory Mediators and Cytokines

This compound was found to dose-dependently inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2] This inhibition is attributed to the downregulation of the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] Furthermore, this compound significantly reduced the secretion of the pro-inflammatory cytokines tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2]

The following table summarizes the inhibitory effects of this compound on these inflammatory molecules at its highest tested non-cytotoxic concentration (12.5 µM).[9]

| Inflammatory Mediator/Cytokine | Inhibition at 12.5 µM |

| TNF-α | 18.6% |

| IL-6 | 45.1% |

| IL-1β | 73.7% |

Mechanism of Action: JNK and NF-κB Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the inhibition of the c-Jun N-terminal kinase (JNK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[1][2] this compound was shown to inhibit the phosphorylation of JNK and prevent the degradation of the inhibitor of NF-κB, IκB-α.[1][2] By preventing IκB-α degradation, this compound blocks the nuclear translocation and activation of the NF-κB transcription factor, a critical regulator of inflammatory gene expression.

Caption: JNK Signaling Pathway Inhibition by this compound.

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study by Chung YC, et al. (2023), which investigated the anti-inflammatory effects of this compound.

Cell Culture and Treatment

Caption: Experimental Workflow for Cell Treatment and Analysis.

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37 °C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells were pretreated with various concentrations of this compound (typically 3.13, 6.25, or 12.5 µM) for 3 hours.[9] Following pretreatment, the cells were stimulated with 100 ng/mL of lipopolysaccharide (LPS) for a specified duration depending on the assay.[9][10]

Measurement of NO, PGE2, and Pro-inflammatory Cytokines

-

Incubation Time: After LPS stimulation, cells were incubated for 21 hours.[9]

-

NO Assay: The concentration of nitric oxide in the culture supernatant was determined using the Griess reagent.

-

PGE2 and Cytokine Assays (TNF-α, IL-6, IL-1β): The levels of PGE2 and the pro-inflammatory cytokines in the culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, according to the manufacturer's instructions.[2]

Western Blot Analysis

-

Incubation Time: For the analysis of protein phosphorylation, cells were stimulated with LPS for 2 hours following pretreatment with this compound.[10]

-

Cell Lysis: Cells were lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4 °C with primary antibodies specific for total and phosphorylated forms of JNK and IκB-α.

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent.

Isolation and Purification

This compound is a constituent of the dried seeds of Psoralea corylifolia.[1][2] While a specific, detailed protocol for the isolation and purification of this compound was not found in the reviewed literature, general methods for isolating compounds from this plant involve solvent extraction followed by chromatographic techniques. A typical procedure would involve:

-

Extraction: The powdered seeds of Psoralea corylifolia are extracted with a solvent such as methanol or ethanol.

-

Chromatography: The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to separate the different components.

-

Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are pooled and further purified by techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory properties. Its mechanism of action, involving the dual inhibition of the JNK and NF-κB signaling pathways, makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. This guide provides a foundational understanding of its chemical and biological characteristics to aid researchers in their future studies.

References

- 1. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. crotmadine | CAS#:118266-99-2 | Chemsrc [chemsrc.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Methanol dmso | Sigma-Aldrich [sigmaaldrich.com]

- 7. Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gchemglobal.com [gchemglobal.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Isodorsmanin A: A Technical Guide to its Anti-Inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodorsmanin A, a chalcone metabolite, has demonstrated significant anti-inflammatory properties. This document provides a comprehensive technical overview of its biological activity, focusing on its mechanism of action in downregulating key inflammatory pathways. Quantitative data from in-vitro studies are presented, along with detailed experimental protocols and visual representations of the signaling cascades affected by this compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a wide range of diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. This compound, a natural compound, has emerged as a promising candidate due to its ability to modulate critical inflammatory signaling pathways. This guide delves into the core biological activities of this compound, providing a detailed analysis of its effects on cellular and molecular targets.

Quantitative Analysis of Biological Activity

The anti-inflammatory effects of this compound have been quantified in studies using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7). The following tables summarize the key quantitative data, demonstrating the dose-dependent inhibitory activity of this compound on the production of inflammatory mediators and cytokines.

Table 1: Effect of this compound on Inflammatory Mediators

| Concentration (µM) | NO Production Inhibition (%) | PGE₂ Production Inhibition (%) | iNOS mRNA Downregulation | COX-2 mRNA Downregulation |

| 3.13 | Significant | Significant | Not specified | Not specified |

| 6.25 | Significant | Significant | Significant | Significant |

| 12.5 | Significant | Significant | Significant | Significant |

Table 2: Effect of this compound on Pro-inflammatory Cytokines [1][2]

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |

| 3.13 | Not significant | Significant | Significant |

| 6.25 | Not significant | Significant | Significant |

| 12.5 | 18.6 | 45.1 | 73.7 |

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its anti-inflammatory effects by targeting key signaling pathways, primarily the c-Jun N-terminal kinase (JNK) MAPK and Nuclear Factor-kappa B (NF-κB) pathways.

Inhibition of the JNK MAPK Pathway

This compound has been shown to inhibit the phosphorylation of JNK, a critical step in the MAPK signaling cascade that is activated by inflammatory stimuli like LPS.[1][3] By blocking JNK phosphorylation, this compound disrupts the downstream signaling events that lead to the expression of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound prevents the degradation of IκBα, thereby inhibiting NF-κB activation.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of this compound (e.g., 3.13, 6.25, and 12.5 µM) for 3 hours, followed by stimulation with 100 ng/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 21 hours for cytokine measurements).[2][4]

Nitric Oxide (NO) Assay

-

Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Procedure:

-

Collect cell culture supernatants after treatment.

-

Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and prostaglandin E₂ (PGE₂) in the cell culture supernatants.

-

Procedure:

-

Use commercially available ELISA kits specific for each cytokine or PGE₂.

-

Follow the manufacturer's instructions for coating plates with capture antibody, adding samples and standards, incubation with detection antibody, addition of substrate, and stopping the reaction.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentrations based on the standard curve.

-

Western Blot Analysis

-

Principle: To detect the protein levels of phosphorylated JNK (p-JNK), IκBα, and other target proteins.

-

Procedure:

-

Lyse the treated cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against the target proteins.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

-

Principle: To measure the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Procedure:

-

Isolate total RNA from treated cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qRT-PCR using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

-

Conclusion

This compound demonstrates potent anti-inflammatory activity by effectively inhibiting the JNK MAPK and NF-κB signaling pathways. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for inflammatory diseases. Its ability to modulate multiple key inflammatory mediators and cytokines underscores its potential as a multi-target anti-inflammatory drug candidate. Further in-vivo studies are warranted to validate these findings and to assess the therapeutic potential of this compound in preclinical models of inflammation.

References

- 1. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Isodorsmanin A: A Chalcone Metabolite with Potent Anti-Inflammatory Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isodorsmanin A, a chalcone metabolite isolated from the dried seeds of Psoralea corylifolia L., has emerged as a promising natural compound with significant anti-inflammatory properties.[1][2][3] Chalcones are a class of open-chain flavonoids that are precursors in the biosynthesis of other flavonoids and are known for a wide range of biological activities.[2] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action as an anti-inflammatory agent, quantitative data from key experimental studies, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the c-Jun N-terminal kinase (JNK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[1][2][3] In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), these pathways are typically activated, leading to the production of various inflammatory mediators.

This compound has been shown to suppress the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2][3] This suppression is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively.[1][2]

Furthermore, this compound significantly reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3] The molecular mechanism underlying these effects involves the inhibition of JNK phosphorylation and the prevention of the degradation of the inhibitor of NF-κB, IκB-α.[1][2][3] By preventing IκB-α degradation, this compound blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of genes encoding pro-inflammatory mediators.[2]

Quantitative Data

The anti-inflammatory effects of this compound have been quantified in several key studies. The following tables summarize the dose-dependent effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

| Concentration of this compound (µM) | Inhibition of NO Production (%) | Inhibition of PGE2 Production (%) |

| 1.56 | Not significant | Not significant |

| 3.13 | Not significant | Not significant |

| 6.25 | Significant Inhibition | Significant Inhibition |

| 12.5 | Significant Inhibition | Significant Inhibition |

Data adapted from Chung et al., 2023.[2][3]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression

| Concentration of this compound (µM) | Inhibition of TNF-α Expression (%) | Inhibition of IL-6 Expression (%) | Inhibition of IL-1β Expression (%) |

| 3.13 | Not significant | Not significant | Not significant |

| 6.25 | Not significant | Significant Inhibition | Significant Inhibition |

| 12.5 | 18.6 | 45.1 | 73.7 |

Data presented as percentage inhibition compared to LPS-only treated cells. All results are statistically significant (p < 0.05 or p < 0.01). Adapted from Chung et al., 2023.[2][4]

Table 3: Effect of this compound on iNOS and COX-2 mRNA Expression

| Concentration of this compound (µM) | Reduction in iNOS mRNA Expression (%) | Reduction in COX-2 mRNA Expression (%) |

| 6.25 | 32.5 | Not specified |

| 12.5 | 65.1 | Significant Reduction |

Data adapted from Chung et al., 2023.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory activity.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere for 24 hours. Subsequently, cells are pre-treated with various concentrations of this compound (e.g., 1.56, 3.13, 6.25, 12.5, and 25 µM) for 3 hours.[2] Following pre-treatment, cells are stimulated with 100 ng/mL of lipopolysaccharide (LPS) for a further 21 hours to induce an inflammatory response.[2]

Measurement of Nitric Oxide (NO) Production

-

Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Procedure:

-

After the treatment period, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

-

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

-

Principle: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of specific cytokines in the cell culture supernatant.

-

Procedure:

-

Commercially available ELISA kits for TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions.

-

Briefly, culture supernatants are added to wells of a microplate pre-coated with antibodies specific to the cytokine of interest.

-

After incubation and washing steps, a detection antibody conjugated to an enzyme is added.

-

A substrate is then added, and the resulting colorimetric reaction is measured using a microplate reader.

-

Cytokine concentrations are determined by comparison with a standard curve.[5]

-

Western Blot Analysis for Signaling Proteins (JNK, p-JNK, IκB-α)

-

Principle: Western blotting is used to detect and quantify the levels of total and phosphorylated JNK, as well as the level of IκB-α protein.

-

Procedure:

-

Cells are pre-treated with this compound (6.25 or 12.5 µM) for 3 hours and then stimulated with LPS (100 ng/mL) for 2 hours.[6]

-

Total cell lysates are prepared using a lysis buffer.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies against total JNK, phosphorylated JNK (p-JNK), and IκB-α.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits the JNK and NF-κB signaling pathways.

Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.

References

- 1. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Isodorsmanin A: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary findings on the anti-inflammatory effects of Isodorsmanin A (IDA), a chalcone isolated from the dried seeds of Psoralea corylifolia L. The following sections detail the quantitative data from in vitro studies, the experimental protocols utilized, and the key signaling pathways implicated in its mechanism of action.

Core Anti-inflammatory Mechanism: Dual Inhibition of JNK and NF-κB Signaling Pathways

Preliminary research indicates that this compound exerts its anti-inflammatory effects primarily through the modulation of two critical signaling cascades: the c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) family, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound was shown to suppress the expression of inflammatory mediators and pro-inflammatory cytokines by inhibiting these pathways.[1][2]

The proposed mechanism involves the inhibition of JNK phosphorylation and the prevention of the degradation of the inhibitor of NF-κB, IκB-α.[1][3][4] By preventing IκB-α degradation, this compound effectively blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the transcription of target inflammatory genes.[2]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in studies using LPS-stimulated RAW 264.7 macrophages. The data demonstrates a dose-dependent reduction in the production of key inflammatory mediators.

Table 1: Effect of this compound on Inflammatory Mediator Production

| Inflammatory Mediator | This compound Concentration (µM) | Inhibition (%) | Statistical Significance |

| TNF-α | 12.5 | 18.6 | p < 0.05 |

| IL-6 | 12.5 | 45.1 | p < 0.01 |

| IL-1β | 12.5 | 73.7 | p < 0.01 |

| IL-6 | 3.13, 6.25, 12.5 | Significant inhibition at all concentrations | p < 0.05 or *p < 0.01 |

| IL-1β | 3.13, 6.25, 12.5 | Significant inhibition at all concentrations | p < 0.05 or *p < 0.01 |

Data sourced from studies on LPS-stimulated RAW 264.7 macrophages.[1]

Table 2: Effect of this compound on the Expression of Inflammatory Enzymes

| Gene | This compound Concentration (µM) | Outcome |

| iNOS | Not specified | Downregulated mRNA levels |

| COX-2 | Not specified | Downregulated mRNA levels |

This compound was found to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) without cytotoxicity.[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies on this compound.

Cell Culture and Treatment

RAW 264.7 macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells were pretreated with various concentrations of this compound (e.g., 3.13, 6.25, or 12.5 µM) for 3 hours and then stimulated with 100 ng/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 21 hours).[5]

Cell Viability Assay

To assess the cytotoxicity of this compound, a Cell Counting Kit-8 (CCK-8) assay was performed. RAW 264.7 macrophages were treated with various concentrations of this compound. The results indicated no significant reduction in cell viability at concentrations up to 12.5 μM.[1]

Measurement of Inflammatory Cytokines

The levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]

Western Blot Analysis

To investigate the effect of this compound on signaling pathways, Western blot analysis was conducted. Cells were pretreated with this compound and then stimulated with LPS. Cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The membranes were probed with primary antibodies against phosphorylated and total forms of JNK and IκB-α, as well as NF-κB p65.

Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

References

- 1. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Isorhamnetin

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the molecular mechanisms of Isorhamnetin, a notable flavonoid, in the context of cancer therapy. It includes a detailed examination of its impact on signaling pathways, apoptosis, and cell cycle regulation, supported by quantitative data, experimental protocols, and visual diagrams.

Introduction

Isorhamnetin, a 3'-O-methylated metabolite of quercetin, is a flavonoid found in a variety of plants, including sea buckthorn (Hippophae rhamnoides), ginkgo biloba, and onions.[1] It has garnered significant attention in cancer research due to its potential anti-proliferative, pro-apoptotic, anti-inflammatory, and antioxidant properties.[1][2] Studies have demonstrated its ability to inhibit the growth of various cancer cells by inducing programmed cell death (apoptosis) and arresting the cell cycle.[3] This document provides a detailed technical overview of the core mechanisms of action of Isorhamnetin.

Core Mechanisms of Action

Isorhamnetin exerts its anti-cancer effects through a multi-faceted approach, primarily by:

-

Inducing Apoptosis: Triggering programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

-

Modulating Cell Cycle Progression: Causing cell cycle arrest, predominantly at the G2/M phase, thereby inhibiting cell proliferation.[4][5]

-

Inhibiting Key Signaling Pathways: Downregulating pro-survival signaling cascades, most notably the PI3K/Akt/mTOR and MAPK pathways.[5]

-

Exerting Anti-inflammatory and Antioxidant Effects: Reducing the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which can contribute to tumorigenesis.[5][6]

Signaling Pathways Modulated by Isorhamnetin

Isorhamnetin has been shown to significantly impact key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Isorhamnetin has been demonstrated to inhibit this pathway at multiple levels.[7][8] It can directly inhibit the kinase activity of PI3K in an ATP-competitive manner.[9] This inhibition prevents the phosphorylation and activation of Akt. Downstream, the reduced activity of Akt leads to decreased phosphorylation of mTOR and its substrates, such as p70S6K and 4E-BP1, ultimately leading to a reduction in protein synthesis and cell growth.[8]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. Isorhamnetin has been shown to suppress the MAPK pathway, including the ERK, JNK, and p38 branches.[5] It can directly inhibit the kinase activity of MEK1, an upstream kinase of ERK, in an ATP-noncompetitive manner.[9] By inhibiting MEK1, Isorhamnetin prevents the phosphorylation and activation of ERK, leading to the suppression of downstream targets like p90RSK and ultimately inhibiting cell proliferation.[9]

Induction of Apoptosis

Isorhamnetin is a potent inducer of apoptosis in various cancer cell lines.[3] This programmed cell death is triggered through the modulation of key apoptosis-regulatory proteins.

Intrinsic (Mitochondrial) Pathway

Isorhamnetin primarily activates the intrinsic apoptotic pathway. It leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[11] Cytosolic cytochrome c then activates a caspase cascade, starting with the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7.[12] Activated caspase-3 cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]

- 3. Isorhamnetin Modulates Drug-Resistance-Related Biomarkers in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Isorhamnetin Inhibits Human Gallbladder Cancer Cell Proliferation and Metastasis via PI3K/AKT Signaling Pathway Inactivation [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Isorhamnetin Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isorhamnetin suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Isorhamnetin protects zearalenone-induced damage via the PI3K/Akt signaling pathway in porcine ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isorhamnetin Suppresses Human Gastric Cancer Cell Proliferation through Mitochondria-Dependent Apoptosis | MDPI [mdpi.com]

- 12. Isorhamnetin Exhibits Hypoglycemic Activity and Targets PI3K/AKT and COX-2 Pathways in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Isodorsmanin A as an Inhibitor of the JNK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodorsmanin A, a chalcone isolated from the seeds of Psoralea corylifolia L., has emerged as a molecule of interest for its anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the inhibitory effects of this compound on the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of inflammatory responses.[1][3] The information presented herein is based on findings from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used in vitro model for inflammation research.[1][2][4]

Mechanism of Action: JNK Pathway Inhibition

The JNK signaling cascade, a subset of the mitogen-activated protein kinase (MAPK) pathways, plays a pivotal role in mediating cellular responses to stress stimuli, including inflammatory cytokines.[3] Activation of this pathway leads to the phosphorylation and subsequent activation of transcription factors like c-Jun, which in turn upregulate the expression of pro-inflammatory genes.[3]

This compound has been shown to exert its anti-inflammatory effects by directly targeting this pathway. Specifically, it inhibits the phosphorylation of JNK in a dose-dependent manner in LPS-stimulated macrophages.[1][4] This inhibitory action prevents the downstream activation of the JNK signaling cascade, thereby attenuating the inflammatory response.[1][4] Beyond JNK, this compound has also been reported to inhibit the NF-κB signaling pathway, another key regulator of inflammation.[1][2][4]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the effects of this compound on inflammatory markers and JNK signaling in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Cell Viability

| Concentration (µM) | Cell Viability (% of Control) |

| 0 | 100 |

| 1.56 | ~107 |

| 3.13 | ~107 |

| 6.25 | ~107 |

| 12.5 | ~102 |

| 25 | ~66 |

Data adapted from Chung et al. (2023).[5][6] this compound did not exhibit significant cytotoxicity at concentrations up to 12.5 µM.[5]

Table 2: Inhibition of Pro-inflammatory Mediators and Cytokines by this compound

| Analyte | Concentration of this compound (µM) | % Inhibition |

| Nitric Oxide (NO) | 3.13 | Significant Inhibition |

| 6.25 | Significant Inhibition | |

| 12.5 | Significant Inhibition | |

| Prostaglandin E2 (PGE2) | 3.13 | Significant Inhibition |

| 6.25 | Significant Inhibition | |

| 12.5 | Significant Inhibition | |

| TNF-α | 12.5 | 18.6% |

| IL-6 | 12.5 | 45.1% |

| IL-1β | 12.5 | 73.7% |

Data adapted from Chung et al. (2023).[5] The study reported statistically significant, dose-dependent inhibition of NO and PGE2. Specific percentage inhibition for these was not provided, but graphical data indicates a substantial effect. Cytokine inhibition is reported at the highest non-toxic concentration.

Table 3: Effect of this compound on JNK Phosphorylation

| Concentration of this compound (µM) | Relative p-JNK/JNK Ratio |

| Control (No LPS) | Baseline |

| LPS only | Significantly Increased |

| 6.25 | Significantly Decreased vs. LPS |

| 12.5 | Significantly Decreased vs. LPS |

Data adapted from Chung et al. (2023).[5][7] A specific IC50 value for JNK inhibition by this compound is not reported in the primary literature. The available data demonstrates a significant reduction in JNK phosphorylation at the tested concentrations.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature investigating this compound.

Cell Culture and Treatment

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Cells are passaged when they reach 80-90% confluency.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates.

-

Pre-treat cells with varying concentrations of this compound (e.g., 3.13, 6.25, 12.5 µM) for 3 hours.[5][7]

-

Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for the desired time, depending on the assay (e.g., 2 hours for JNK phosphorylation, 21-24 hours for cytokine and mediator production).[5][7]

-

Western Blot for JNK Phosphorylation

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically analyze the bands and normalize the phosphorylated JNK signal to the total JNK signal.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Sample Collection: After the 21-24 hour LPS stimulation period, collect the cell culture supernatant.

-

Griess Reagent Preparation: The Griess reagent is typically a two-part solution: Solution I (e.g., sulfanilamide in phosphoric acid) and Solution II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water).[6]

-

Assay Procedure:

-

Mix equal volumes of the cell supernatant with the Griess reagent components in a 96-well plate.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Quantification: Determine the nitrite concentration from a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

-

Sample Collection: Collect cell culture supernatants after the 21-24 hour stimulation period.

-

ELISA Kits: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β.

-

Procedure: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

-

Adding standards and samples to a pre-coated 96-well plate.

-

Incubating with a biotinylated detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution (e.g., TMB) to develop color.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Quantification: Calculate the cytokine concentrations based on the standard curve provided with the kit.

RNA Isolation and RT-qPCR for Gene Expression

-

RNA Isolation: After a shorter LPS stimulation (e.g., 6-8 hours), lyse the cells and isolate total RNA using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

-

Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the JNK signaling pathway by this compound.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's anti-inflammatory effects.

References

- 1. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.cn [abcam.cn]

- 3. abcam.cn [abcam.cn]

- 4. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. IN-VITRO KINASE ASSAY [whitelabs.org]

- 7. researchgate.net [researchgate.net]

Isodorsmanin A (CAS: 118266-99-2): A Technical Guide on its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodorsmanin A, a chalcone isolated from the dried seeds of Psoralea corylifolia L., has emerged as a promising anti-inflammatory agent. This technical guide provides an in-depth overview of its core biological activities, mechanism of action, and relevant experimental data. This compound demonstrates significant inhibitory effects on the production of key inflammatory mediators and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3] Its mechanism of action is centered on the downregulation of the c-Jun N-terminal kinase (JNK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. This document summarizes the available quantitative data, details the experimental protocols used to elucidate its anti-inflammatory effects, and provides visual diagrams of the implicated signaling pathways and experimental workflows.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 118266-99-2 | N/A |

| Molecular Formula | C₂₀H₂₀O₄ | N/A |

| Molecular Weight | 324.37 g/mol | N/A |

| Chemical Class | Chalcone | N/A |

| Appearance | Yellow Powder | N/A |

| Purity | >99% (Commercially available) | [4] |

| IUPAC Name | (E)-1-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | [1] |

Anti-Inflammatory Activity

This compound exhibits a potent anti-inflammatory response by suppressing the production of key inflammatory mediators and cytokines in LPS-stimulated murine macrophages (RAW 264.7 cell line).[1][2]

Inhibition of Inflammatory Mediators

This compound significantly reduces the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in a dose-dependent manner. This inhibition is attributed to the downregulation of the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3]

| Concentration (µM) | % Inhibition of NO Production | % Inhibition of PGE₂ Production |

| 1.56 | Significant Inhibition | Significant Inhibition |

| 3.13 | Significant Inhibition | Significant Inhibition |

| 6.25 | Significant Inhibition | Significant Inhibition |

| 12.5 | 80.4% | 36.5% |

Note: Specific IC₅₀ values for NO and PGE₂ inhibition by this compound are not explicitly stated in the reviewed literature. The table reflects the percentage of inhibition at the highest tested non-cytotoxic concentration.[5]

Inhibition of Pro-inflammatory Cytokines

The production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), is also markedly suppressed by this compound in LPS-stimulated macrophages.[1][3][6]

| Concentration (µM) | % Inhibition of TNF-α Production | % Inhibition of IL-6 Production | % Inhibition of IL-1β Production |

| 3.13 | Not Significant | Significant Inhibition | Significant Inhibition |

| 6.25 | Not Significant | Significant Inhibition | Significant Inhibition |

| 12.5 | 18.6% | 45.1% | 73.7% |

Note: Specific IC₅₀ values for cytokine inhibition by this compound are not explicitly stated in the reviewed literature. The table reflects the percentage of inhibition at various tested concentrations.[1]

Mechanism of Action: JNK and NF-κB Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the inhibition of the JNK and NF-κB signaling pathways.[1][2] In LPS-stimulated macrophages, this compound inhibits the phosphorylation of JNK, a key component of the mitogen-activated protein kinase (MAPK) pathway.[1] Furthermore, it prevents the degradation of the inhibitor of NF-κB, IκB-α, thereby blocking the nuclear translocation and activation of the NF-κB p65 subunit.[1] This dual inhibition leads to a downstream reduction in the expression of iNOS, COX-2, and pro-inflammatory cytokines.

Caption: this compound inhibits the JNK and NF-κB signaling pathways.

Experimental Protocols

The following sections detail the methodologies employed to characterize the anti-inflammatory properties of this compound.

Cell Culture and Viability Assay

-

Cell Line: Murine macrophage cell line RAW 264.7.[4]

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Viability Assay: Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay. RAW 264.7 cells are seeded in 96-well plates and pre-treated with various concentrations of this compound (e.g., 1.56, 3.13, 6.25, 12.5, and 25 µM) for 3 hours, followed by stimulation with 100 ng/mL of LPS for 21 hours.[7] The CCK-8 solution is then added, and the absorbance is measured at 450 nm. This compound shows no significant cytotoxicity up to a concentration of 12.5 µM.[4]

Measurement of Inflammatory Mediators and Cytokines

-

Cell Treatment: RAW 264.7 cells are pre-treated with this compound (e.g., 1.56, 3.13, 6.25, and 12.5 µM) for 3 hours before being stimulated with 100 ng/mL of LPS for 21 hours.[3]

-

NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reaction.

-

PGE₂ and Cytokine Measurement: The levels of PGE₂, TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis: RAW 264.7 cells are pre-treated with this compound (e.g., 6.25 and 12.5 µM) for 3 hours and then stimulated with 100 ng/mL of LPS for a shorter duration (e.g., 2 hours) to observe signaling events.[3] Cells are then lysed to extract total protein.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of JNK, as well as IκB-α and NF-κB p65. Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound is a potent anti-inflammatory chalcone that mitigates the inflammatory response in macrophages by inhibiting the JNK and NF-κB signaling pathways. The available data robustly supports its role in downregulating the production of key inflammatory mediators and cytokines.

For future research, the determination of precise IC₅₀ values for its various inhibitory activities is crucial for quantitative comparison with other anti-inflammatory compounds. Further studies should also explore the in vivo efficacy and safety profile of this compound in animal models of inflammatory diseases. Investigating its effects on other immune cell types and its potential for synergistic interactions with other therapeutic agents would also be valuable avenues for future drug development efforts.

References

- 1. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Extraction of Isodorsmanin A from Psoralea corylifolia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralea corylifolia L., commonly known as Babchi, is a medicinal plant rich in various bioactive compounds, including flavonoids, coumarins, and meroterpenes. Among these, Isodorsmanin A, a chalcone, has garnered scientific interest for its potential pharmacological activities. These application notes provide a detailed protocol for the extraction and isolation of this compound from the seeds of Psoralea corylifolia, intended for researchers and professionals in drug development and natural product chemistry.

Data Presentation

While specific quantitative data for this compound extraction is not extensively reported, the following table summarizes typical yields for related compounds and total flavonoids from Psoralea corylifolia seeds using various extraction methods. This data provides a comparative baseline for expected extraction efficiencies.

| Compound/Extract | Extraction Method | Solvent | Yield (%) | Reference |

| Total Flavonoids | Enzyme-Assisted | Ethanol | Increased by 28% vs. Ultrasonic | [1] |

| Bakuchiol | Ultrasonic-Assisted | Petroleum Ether | 6.98 (w/w) | [2] |

| Bakuchiol | Soxhlet | Petroleum Ether | 6.68 (w/w) | [2] |

| Bakuchiol | Reflux | Petroleum Ether | 6.01 (w/w) | [2] |

| Bakuchiol | Maceration | Petroleum Ether | 5.32 (w/w) | [2] |

| Psoralen | Soaking | 50% Ethanol | 0.147 (m/m) | [3] |

| Crude Methanol Extract | Soxhlet | Methanol | 2.96 (w/w) | |

| Psoralen from Crude Extract | HSCCC | n-hexane-ethyl acetate-methanol-water | 39.6 (from 100mg crude) | [4] |

| Isopsoralen from Crude Extract | HSCCC | n-hexane-ethyl acetate-methanol-water | 50.8 (from 100mg crude) | [4] |

Experimental Protocols

This section details a comprehensive protocol for the extraction and isolation of this compound from Psoralea corylifolia seeds, based on established methodologies for flavonoid and chalcone extraction from this plant.

Plant Material and Pre-processing

-

Plant Material: Dried, mature seeds of Psoralea corylifolia.

-

Grinding: The seeds are coarsely powdered using a mechanical grinder to increase the surface area for efficient extraction.

-

Defatting: The powdered seeds are first defatted by Soxhlet extraction or maceration with a non-polar solvent like petroleum ether to remove oils and lipids, which can interfere with the subsequent extraction of flavonoids.

Extraction of Crude Flavonoid Extract

-

Objective: To extract the crude flavonoid fraction containing this compound from the defatted plant material.

-

Method: Soxhlet extraction is a commonly used and efficient method.

-

Solvent: Ethanol or methanol are effective solvents for extracting flavonoids.[5]

-

Procedure:

-

Place the defatted seed powder in a thimble and insert it into the Soxhlet apparatus.

-

Fill the boiling flask with 95% ethanol.

-

Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

-

After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Isolation and Purification of this compound

-

Objective: To isolate and purify this compound from the crude extract using column chromatography.

-

Stationary Phase: Silica gel (100-200 mesh) is a suitable adsorbent.

-

Mobile Phase: A gradient of non-polar to polar solvents, such as a mixture of n-hexane and ethyl acetate, is typically used.

-

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into a glass column to create a packed bed.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane) and load it onto the top of the silica gel column.

-

Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate.

-

Fraction Collection: Collect the eluate in separate fractions.

-

Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light.

-